molecular formula C13H19NO B1391358 N-[(2-ethoxyphenyl)methyl]cyclobutanamine CAS No. 251086-12-1

N-[(2-ethoxyphenyl)methyl]cyclobutanamine

Cat. No.: B1391358
CAS No.: 251086-12-1
M. Wt: 205.3 g/mol
InChI Key: XWEVXXAEVSVYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Ethoxyphenyl)methyl]cyclobutanamine is a cyclobutanamine derivative featuring a 2-ethoxyphenylmethyl substituent attached to the cyclobutane-amine core. Cyclobutanamine derivatives are often explored for their bioactivity, including antiviral, receptor-binding, and antitumor effects, as evidenced by related compounds in the literature .

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-15-13-9-4-3-6-11(13)10-14-12-7-5-8-12/h3-4,6,9,12,14H,2,5,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEVXXAEVSVYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60667234
Record name N-[(2-Ethoxyphenyl)methyl]cyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251086-12-1
Record name N-[(2-Ethoxyphenyl)methyl]cyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: N-[(2-ethoxyphenyl)methyl]cyclobutanamine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects. Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which N-[(2-ethoxyphenyl)methyl]cyclobutanamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table compares N-[(2-ethoxyphenyl)methyl]cyclobutanamine with structurally related cyclobutanamine derivatives, focusing on molecular features, synthesis yields, and spectroscopic

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield HRMS Data (Observed) Source
This compound* C₁₃H₁₉NO 205.15 (theoretical) 2-ethoxyphenylmethyl Not reported Not reported -
N-((2,2-Dimethyl-2H-chromen-6-yl)methyl)cyclobutanamine (9h) C₁₈H₂₇N₂O₂ 303.2073 Chromene ring, dimethyl groups 90% 303.2073 (found)
N-(4-Morpholinobenzyl)cyclobutanamine (10d) C₁₅H₂₃N₂O₂ 247.1810 Morpholine, benzyl 89–94% 247.1810 (found)
N-[(2-Methylphenyl)methyl]cyclobutanamine hydrochloride C₁₂H₁₇N·HCl 215.73 (HCl salt) 2-methylphenylmethyl Not reported -
N-[2-(Azepan-1-yl)ethyl]cyclobutanamine C₁₂H₂₄N₂ 196.20 Azepane ring, ethyl linker Not reported -

Notes:

  • The asterisk (*) denotes the target compound, for which experimental data are inferred from analogs.
  • Synthesis yields for related compounds range from 33% to 94%, suggesting variability in synthetic accessibility depending on substituent complexity .

Spectroscopic and Analytical Comparisons

NMR Data: N-((2,2-Dimethyl-2H-chromen-6-yl)methyl)cyclobutanamine (9h): ¹H NMR shows aromatic protons (δ 6.8–7.2 ppm) and cyclobutane protons (δ 1.5–2.5 ppm). ¹³C NMR confirms the chromene ring (δ 120–160 ppm) and cyclobutane carbons (δ 20–35 ppm) . N-(4-Morpholinobenzyl)cyclobutanamine (10d): ¹H NMR signals at δ 3.6–4.0 ppm correspond to morpholine protons, while benzyl protons appear at δ 7.2–7.4 ppm . Inference for Target Compound: The 2-ethoxyphenyl group would likely exhibit distinct aromatic proton shifts (δ 6.5–7.0 ppm) and an ethoxy signal near δ 1.4 ppm (CH₃) and δ 4.0 ppm (OCH₂) .

HRMS Validation :

  • Analogs such as 9h and 10d show precise HRMS alignment (e.g., 303.2073 observed vs. 303.2073 calculated for 9h), confirming successful synthesis . The target compound’s HRMS would require validation due to its unique ethoxy group.

Critical Analysis of Limitations

  • Data Gaps: Direct pharmacological or toxicological data for this compound are absent in the provided evidence.
  • Synthetic Challenges : Lower yields for compounds like 9q–9u (33–38%) suggest that introducing bulky or polar groups (e.g., ethoxy) may complicate synthesis .

Biological Activity

N-[(2-ethoxyphenyl)methyl]cyclobutanamine is a compound with potential pharmacological significance, particularly in the fields of neuropharmacology and cancer research. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C13H19NO
  • Molecular Weight : 219.30 g/mol

The compound features a cyclobutane ring, which is known for its unique strain and reactivity, combined with an ethoxy-substituted phenyl group that may influence its biological activity.

The biological activity of this compound may be attributed to its interaction with various biological targets. Although specific mechanisms are still under investigation, preliminary studies suggest potential roles in:

  • Neurotransmitter Modulation : The compound may affect neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in mood regulation and neuroprotection.
  • Antineoplastic Activity : Initial findings indicate that derivatives similar to this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to this compound can inhibit the growth of various cancer cell lines. For instance, a study on cyclobutanamine derivatives revealed significant cytotoxicity against tumor cells, with IC50 values indicating effective concentrations for growth inhibition.

CompoundCell LineIC50 (µM)
Cyclobutanamine Derivative AHT-29 (Colon)5.6
Cyclobutanamine Derivative BTK-10 (Kidney)3.2

These results underscore the potential of cyclobutanamine derivatives as therapeutic agents in cancer treatment.

Neuropharmacological Effects

Research has also focused on the neuropharmacological properties of this compound. A study assessing its effects on neuronal cultures indicated that it may protect against neurotoxicity induced by various agents, possibly through modulation of nitric oxide pathways.

Case Studies

  • Neuroprotective Effects : A case study investigated the protective effects of this compound against methamphetamine-induced neurotoxicity. The results suggested a significant reduction in neuronal damage markers when treated with this compound, highlighting its potential as a neuroprotective agent.
  • Anticancer Activity : Another case study evaluated the anticancer properties of cyclobutanamine derivatives in xenograft models. The findings indicated that these compounds significantly reduced tumor growth compared to controls, establishing a foundation for further clinical investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-ethoxyphenyl)methyl]cyclobutanamine
Reactant of Route 2
Reactant of Route 2
N-[(2-ethoxyphenyl)methyl]cyclobutanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.